molecular formula C10H9N3S B5215487 [(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile

[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile

Cat. No. B5215487
M. Wt: 203.27 g/mol
InChI Key: LXPOSMCYQUTJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both sulfur and nitrogen in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of [(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile is complex and not fully understood. However, it is believed that its biological activity is due to its ability to interact with biomolecules such as proteins and DNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also possesses antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. It has also been shown to inhibit the activity of certain enzymes involved in the production of ROS. Additionally, it has been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile. One area of research is the development of new synthetic methods that can increase the yield and purity of the product. Another area of research is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in drug discovery.
Conclusion:
[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, and physiological effects have been studied in detail. It possesses several advantages for use in lab experiments, but also has some limitations. Future research on this compound is needed to fully understand its potential applications and to develop new synthetic methods.

Synthesis Methods

The synthesis of [(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with acetonitrile in the presence of a suitable catalyst. This method has been optimized to increase the yield and purity of the product. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to obtain a pure and high yield product.

Scientific Research Applications

[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.

properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-7-2-3-8-9(6-7)13-10(12-8)14-5-4-11/h2-3,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOSMCYQUTJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetonitrile

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